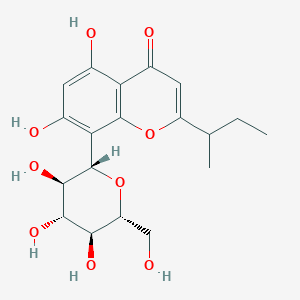

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butan-2-yl-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O9/c1-3-7(2)11-5-10(23)13-8(21)4-9(22)14(18(13)27-11)19-17(26)16(25)15(24)12(6-20)28-19/h4-5,7,12,15-17,19-22,24-26H,3,6H2,1-2H3/t7?,12-,15-,16+,17-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFFFXIOYCKIEP-MCSKSXGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone: From Natural Sourcing to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a naturally occurring chromone glycoside. Chromone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delves into the natural sources, biosynthesis, physicochemical properties, and methodologies for extraction and isolation of this specific chromone. Furthermore, it explores the current understanding of its biological activities and future prospects for therapeutic applications, grounded in the broader context of chromone pharmacology.

Introduction: The Significance of Chromone Glycosides in Drug Discovery

Chromone glycosides are a significant class of secondary metabolites ubiquitously found in the plant kingdom and to a lesser extent in fungi and bacteria.[4][5] Their diverse chemical structures have translated into a broad spectrum of biological activities, including antiviral, anti-inflammatory, antitumor, and antimicrobial properties, positioning them as promising lead compounds in drug discovery programs.[4][5] The glycosidic moiety often enhances the bioavailability and modulates the pharmacological profile of the parent chromone aglycone. This guide focuses on this compound, a specific member of this class, to provide a detailed technical resource for its scientific exploration and potential translation into therapeutic applications.

Natural Provenance

This compound has been isolated from a select number of plant species, highlighting its relatively specialized distribution in nature. The primary documented sources include:

-

Genus Polygonum : This chromone is notably found in the herbs of Polygonum jucundum. The Polygonum genus is well-known for its rich diversity of bioactive compounds, including flavonoids, anthraquinones, and stilbenes.[6][7]

-

Genus Hypericum : The aerial parts of Hypericum japonicum have also been identified as a natural source of this compound.

-

Genus Eucalyptus : Certain species within the Eucalyptus genus are reported to contain this chromone glycoside.

The presence of this compound across different plant families suggests the possibility of convergent evolution of its biosynthetic pathway, a phenomenon observed for other complex natural products.[8]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental for its isolation, characterization, and formulation in any potential therapeutic application.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₉ | BioCrick |

| Molecular Weight | 396.39 g/mol | BioCrick |

| Appearance | Powder | BioCrick |

| Purity | >98% | BioCrick |

| SMILES | CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O | BioCrick |

| CAS Number | 188818-27-1 | ChemFaces, Sigma-Aldrich |

Biosynthesis: A Putative Pathway

The biosynthesis of chromones generally follows the polyketide pathway.[4] The core chromone structure is assembled by a type III polyketide synthase (PKS), specifically a Pentaketide Chromone Synthase (PCS).[4] This enzyme catalyzes the iterative condensation of five malonyl-CoA units, followed by a Claisen-type cyclization to form the aromatic ring system.[4]

While the specific biosynthetic pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on known chromone and alkylresorcinol biosynthesis.[12]

Caption: Putative biosynthetic pathway of this compound.

The formation of the 2-(1-methylpropyl) side chain likely involves a specific starter unit during the polyketide synthesis, possibly derived from the amino acid isoleucine, which can be converted to 2-methylbutanoyl-CoA. This would then be extended by four molecules of malonyl-CoA. The final step in the biosynthesis is the glycosylation at the C-8 position, catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the chromone aglycone.

Extraction and Isolation Protocol

A generalized protocol for the extraction and isolation of this compound from plant material, such as the herbs of Polygonum jucundum, is outlined below. This protocol is a synthesis of established methods for the isolation of phenolic glycosides from Polygonum species.[6][13]

Caption: Generalized workflow for the extraction and isolation of the target chromone.

Step-by-Step Methodology:

-

Preparation of Plant Material: The dried aerial parts of the plant are finely powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered material is extracted with methanol using techniques such as maceration or Soxhlet extraction.[14][15] Methanol is a common solvent for extracting polar and semi-polar compounds like glycosides.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituents. Chromone glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20.[13] A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds based on their affinity to the stationary phase.[13]

-

Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the desired chromone are pooled and further purified using preparative HPLC, often with a reversed-phase C18 column.[16] This final step yields the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (1H and 13C) and mass spectrometry.[6][8]

Biological Activities and Therapeutic Potential

While specific biological studies on this compound are limited, the broader class of chromones and their glycosides exhibit a wide range of pharmacological activities, suggesting potential avenues for investigation.

-

Anti-inflammatory and Antioxidant Properties: Many chromone derivatives have demonstrated significant anti-inflammatory and antioxidant effects.[2][3] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. Given the structural similarities, it is plausible that this compound possesses similar properties. In vitro and in vivo studies are warranted to evaluate its potential in these areas.[12][14]

-

Antimicrobial Activity: Chromones have been reported to have activity against a range of bacteria and fungi.[1] The specific structural features of this compound, including the alkyl side chain and the glycosidic moiety, may influence its antimicrobial spectrum and potency.

-

Enzyme Inhibition: Certain chromones are known to be inhibitors of various enzymes.[1] Investigating the effect of this compound on key enzymes involved in disease pathogenesis could reveal novel therapeutic targets.

Future Directions for Drug Development:

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of its activity in a panel of in vitro assays for anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[12][17][18]

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess its efficacy, pharmacokinetics, and toxicological profile.[1][18]

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to understand the contribution of the 2-(1-methylpropyl) group and the glucose moiety to its biological activity.

Conclusion

This compound is a naturally occurring chromone glycoside with a defined chemical structure and known natural sources. While its specific biological activities are yet to be extensively investigated, the well-documented pharmacological profile of the chromone class of compounds suggests that it is a promising candidate for further research. This technical guide provides a foundational resource for scientists and researchers to embark on the systematic investigation of this compound, from its isolation to the potential discovery of novel therapeutic applications.

References

-

Yao, S., Li, Y., & Kong, L. (2006). Preparative isolation and purification of chemical constituents from the root of Polygonum multiflorum by high-speed counter-current chromatography. Journal of Chromatography A, 1115(1-2), 64–71. [Link]

-

BioCrick. This compound datasheet. [Link]

- Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960–4992.

- Modi, G., & Asati, V. (2019). A review on different extraction and isolation techniques of flavonoids. International Journal of Pharmaceutical Sciences and Research, 10(12), 5123-5134.

-

El-Sayed, M. A. A., Ezzat, S. M., El-Naggar, M. M., & El-Hawary, S. S. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules (Basel, Switzerland), 26(24), 7646. [Link]

-

ResearchGate. Chromatography of the chromone and flavonoid alkaloids. [Link]

-

ResearchGate. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. [Link]

-

MDPI. Xanthone Glucosides: Isolation, Bioactivity and Synthesis. [Link]

-

MDPI. Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. [Link]

-

ACS Omega. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

-

National Center for Biotechnology Information. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

-

PubMed. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. [Link]

-

Max-Planck-Gesellschaft. Two plant species invent the same chemically complex and medically interesting substance. [Link]

-

National Center for Biotechnology Information. In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. [Link]

-

SpectraBase. 5,7-DIHYDROXY-2-(1-METHYLPROPYL)-CHROMONE-8-BETA-D-GLUCOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. [Link]

-

PubMed. In Vitro and In Vivo Studies Reveal that Hesperetin-7- O-glucoside, a Naturally Occurring Monoglucoside, Exhibits Strong Anti-inflammatory Capacity. [Link]

-

ResearchGate. Glucosylsterols in extracts of Euryale ferox identified by high resolution NMR and mass spectrometry. [Link]

-

PubMed. Chromatographic separation and in vitro activity of sorgoleone congeners from the roots of sorghum bicolor. [Link]

-

ResearchGate. Identification of Flavone C -Glycosides Including a New Flavonoid Chromophore from Barley Leaves ( Hordeum vulgare L.) by Improved NMR Techniques. [Link]

-

National Center for Biotechnology Information. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. [Link]

-

PubMed. In vivo, in vitro, and in silico toxicology studies of nanoplastics and their modeling. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparative isolation and purification of chemical constituents from the root of Polygonum multiflorum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. In Vitro and In Vivo Studies Reveal that Hesperetin-7- O-glucoside, a Naturally Occurring Monoglucoside, Exhibits Strong Anti-inflammatory Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chromatographic separation and in vitro activity of sorgoleone congeners from the roots of sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo, in vitro, and in silico toxicology studies of nanoplastics and their modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Isolation of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone from Polygonum jucundum

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the isolation and purification of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a notable chromone glycoside, from the herbaceous plant Polygonum jucundum. The genus Polygonum is a rich source of diverse phytochemicals, including flavonoids, stilbenes, and chromones, which are of significant interest to the pharmaceutical and nutraceutical industries for their potential biological activities.[1][2][3] This document outlines a robust, multi-step protocol commencing with the systematic collection and preparation of plant material, followed by a detailed extraction and fractionation workflow. The core of this guide focuses on the chromatographic separation and purification of the target compound, culminating in its structural elucidation and characterization using modern spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and the discovery of novel bioactive compounds.

Introduction: The Scientific Rationale

The genus Polygonum, belonging to the Polygonaceae family, is widely distributed globally and has a long history of use in traditional medicine across various cultures.[4] Phytochemical investigations of this genus have revealed a plethora of bioactive secondary metabolites, including flavonoids, anthraquinones, and stilbenes, which have demonstrated a wide range of pharmacological effects such as antioxidant, anti-inflammatory, and anticancer activities.[1][3][5] Polygonum jucundum, in particular, has been a subject of interest for its unique chemical constituents.[6]

Among the diverse compounds isolated from Polygonum species, chromone glycosides represent a significant class of natural products.[7][8] this compound is a specific chromone glycoside that has been identified in the herbs of Polygonum jucundum.[9] The isolation and characterization of such compounds are pivotal for subsequent pharmacological screening and potential drug lead development. The structural complexity and often low abundance of these natural products necessitate a systematic and efficient isolation strategy.

This guide provides a detailed, step-by-step protocol for the isolation of this compound, synthesized from established phytochemical methodologies for Polygonum species and general principles of chromone glycoside separation.[6][10][11] The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring the trustworthiness and reproducibility of the described protocol.

Materials and Methods

Plant Material Collection and Preparation

A critical first step in natural product isolation is the proper collection and preparation of the source material to ensure the preservation of the target compounds.

Protocol:

-

Collection: The aerial parts of Polygonum jucundum should be collected during the flowering season to ensure the peak accumulation of secondary metabolites.

-

Authentication: A voucher specimen of the plant material should be deposited in a recognized herbarium for botanical authentication.

-

Drying: The collected plant material should be air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried plant material should be ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction and Fractionation

The choice of solvent for extraction is crucial and is based on the polarity of the target compound. Chromone glycosides are generally polar molecules, making polar solvents suitable for their extraction.

Protocol:

-

Maceration: The powdered plant material (1 kg) is to be macerated with 85% ethanol (5 L) at room temperature for 72 hours with occasional shaking. This process is to be repeated three times to ensure exhaustive extraction.[6]

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water (1 L) and successively partitioned with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate (3 x 1 L each). This fractionation separates compounds based on their differential solubility, with the more polar chromone glycosides expected to be enriched in the ethyl acetate and aqueous fractions.

Caption: Extraction and fractionation workflow for Polygonum jucundum.

Chromatographic Separation and Purification

The isolation of the target compound from the enriched fraction requires a series of chromatographic techniques that separate molecules based on their physicochemical properties such as polarity and size.

Protocol:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol (e.g., 100:0 to 80:20 v/v) to yield several sub-fractions.[6] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

-

Sephadex LH-20 Column Chromatography: The sub-fractions showing the presence of chromones (as determined by Thin Layer Chromatography with a suitable visualizing agent) are further purified on a Sephadex LH-20 column using methanol as the mobile phase.[6] This step separates compounds based on their molecular size and aromaticity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a reversed-phase C18 column.[12] A gradient of acetonitrile and water is an effective mobile phase for the separation of chromone glycosides.

Caption: Chromatographic purification workflow for the target compound.

Structural Elucidation

The definitive identification of the isolated compound is accomplished through a combination of spectroscopic methods.

Protocol:

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the purified compound in methanol is recorded to identify the characteristic absorption bands of the chromone nucleus.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed structure of the molecule, including the positions of the substituents and the nature and attachment point of the glycosidic moiety.[14]

Expected Results and Data Presentation

The successful execution of this protocol is expected to yield pure this compound. The physicochemical and spectroscopic data should be consistent with the reported values for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H24O9 | [13] |

| Molecular Weight | 396.39 g/mol | [13] |

| Appearance | Powder | [13] |

| CAS Number | 188818-27-1 | [13] |

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Key Signals |

| UV-Vis (MeOH) | Absorption maxima characteristic of a 5,7-dihydroxychromone system. |

| HR-MS | Molecular ion peak corresponding to the exact mass of C19H24O9. |

| 1H NMR | Signals corresponding to the protons of the 1-methylpropyl group, the aromatic protons of the chromone ring, and the protons of the glucose moiety, including the anomeric proton. |

| 13C NMR | Resonances for all 19 carbon atoms, including the carbonyl carbon of the chromone, the aromatic carbons, the carbons of the 1-methylpropyl group, and the six carbons of the glucose unit. |

Discussion and Conclusion

This technical guide provides a robust and detailed framework for the isolation of this compound from Polygonum jucundum. The described methodology, which combines classical phytochemical techniques with modern chromatographic and spectroscopic methods, is designed to be both efficient and reproducible. The rationale behind each step, from plant material preparation to final structural elucidation, is explained to empower the researcher with a thorough understanding of the process.

The successful isolation and characterization of this chromone glycoside will enable further investigation into its biological activities, potentially leading to the discovery of new therapeutic agents. The principles and techniques outlined in this guide are also applicable to the isolation of other structurally related natural products from Polygonum and other plant species.

References

- Lin, Y., Zhang, C., & Zhang, M. (2009). [Chemical constituents in herbs of Polygonum jucundum].

- Yin, J., He, H., & Chen, Y. (2006). A new chromone glycoside from Polygonum capitatum.

- Hao, D. C., Gu, X. J., & Xiao, P. G. (2015). Phytochemical and biological research of Polygoneae medicinal resources. In Medicinal Plants (pp. 301-331). Springer, Dordrecht.

-

BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Constituents of Polygonum multiflorum Leaves. Retrieved from [Link]

- Idoudi, S., Tourrette, A., Bouajila, J., Romdhane, M., & Elfalleh, W. (2024).

-

Idoudi, S., Tourrette, A., Bouajila, J., Romdhane, M., & Elfalleh, W. (2024). The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation. ResearchGate. Retrieved from [Link]

- Li, H. B., Chen, F., & Wang, M. F. (2005). [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography].

- Maruf, D., Permatasari, L., & Rohman, A. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering, 2(2), 1-17.

-

National Center for Biotechnology Information. (n.d.). 8-c-Glucosyl-7-hydroxy-5-methyl-2-propyl-4-chromone. PubChem Compound Database. Retrieved from [Link]

- Al-Massarani, S. M., El-Gamal, A. A., Al-Musayeib, N. M., Mothana, R. A., & Abdel-Kader, M. S. (2018). X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 26(7), 998–1003.

-

ResearchGate. (n.d.). Chromenone Derivatives from Processed Roots of Polygonum multiflorum. Retrieved from [Link]

- El-Sayed, M., & Ezzat, S. M. (2017). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules (Basel, Switzerland), 22(11), 1957.

-

Idoudi, S., Tourrette, A., Bouajila, J., Romdhane, M., & Elfalleh, W. (2024). The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation. OUCI. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The genus Polygonum (Polygonaceae): An ethnopharmacological and phytochemical perspectives - Review. Retrieved from [Link]

- Shen, B. B., et al. (2018). Analysis of the Phytochemistry and Bioactivity of the Genus Polygonum of Polygonaceae. Digital Chinese Medicine, 1(1), 19-36.

-

Caring Sunshine. (n.d.). Ingredient: Polygonum (unspecified). Retrieved from [Link]

Sources

- 1. Phytochemical and biological research of Polygoneae medicinal resources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caringsunshine.com [caringsunshine.com]

- 5. researchgate.net [researchgate.net]

- 6. [Chemical constituents in herbs of Polygonum jucundum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new chromone glycoside from Polygonum capitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 13. biocrick.com [biocrick.com]

- 14. X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone (CAS 188818-27-1)

Aimed at Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Natural Product

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a C-glycosyl chromone, a class of natural products known for their structural diversity and significant biological potential.[1][2] This guide provides a comprehensive overview of this specific molecule, from its chemical identity and natural origins to its potential therapeutic applications and the methodologies required for its study. As a senior application scientist, the following sections are structured to provide not just data, but also the scientific reasoning behind the presented protocols and interpretations, fostering a deeper understanding of this promising compound.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a phenolic compound that has been isolated from plants of the Polygonum genus, specifically Polygonum jucundum.[3][4] The presence of a hydrophilic glucose moiety attached to the chromone core significantly influences its solubility and pharmacokinetic properties compared to its aglycone counterpart.

| Property | Value | Source |

| CAS Number | 188818-27-1 | [5] |

| Molecular Formula | C₁₉H₂₄O₉ | [5][6] |

| Molecular Weight | 396.39 g/mol | [5][6] |

| IUPAC Name | 2-(sec-butyl)-5,7-dihydroxy-8-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one | [7] |

| Physical Description | Powder | [5] |

| Purity | >98% (as commercially available) | [5] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months. | [5] |

Expert Insight: The C-glycosidic bond in this molecule, where the sugar moiety is attached directly to the chromone ring via a carbon-carbon bond, confers greater stability against enzymatic hydrolysis compared to O-glycosides. This is a critical consideration for potential oral drug development.

Section 2: Natural Occurrence, Isolation, and Synthesis

Natural Source and Isolation

This chromone is a secondary metabolite found in the herbs of Polygonum jucundum.[3][4] The isolation of such compounds from plant material typically involves a multi-step process designed to separate compounds based on their polarity and molecular weight.

Conceptual Isolation Workflow:

Caption: A generalized workflow for the isolation of chromone glycosides from plant material.

Step-by-Step Isolation Protocol (Hypothetical, based on similar compounds):

-

Extraction: The dried and powdered aerial parts of Polygonum jucundum are extracted with 85% ethanol at room temperature.[8] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The target compound is expected to be in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Separation: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fine Purification: Fractions containing the target compound are further purified using size exclusion chromatography on a Sephadex LH-20 column.

-

Purity Assessment: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[9]

Chemical Synthesis

The chemical synthesis of 8-C-glucosyl chromones is a complex process. A common strategy involves the regio- and stereoselective C-glucosylation of a phloroacetophenone derivative, followed by the construction of the chromone ring.[10]

Conceptual Synthetic Pathway:

Caption: A conceptual synthetic route for 8-C-glucosyl chromones.

Section 3: Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity within the molecule.[7][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) can be used to fragment the molecule and gain structural insights, particularly regarding the glycosidic linkage.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the chromone's conjugated system.

Section 4: Biological Activities and Potential Therapeutic Applications

Chromone glycosides as a class exhibit a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][12] The biological activities of compounds from the Polygonum genus are also well-documented and include antioxidant, anti-inflammatory, and antimicrobial properties.[13][14]

Although specific biological activities for this compound have not been extensively reported in the available literature, its structural features suggest potential in the following areas:

-

Anti-inflammatory Activity: The chromone scaffold is known to be associated with anti-inflammatory properties.[12]

-

Antioxidant Activity: The phenolic hydroxyl groups on the chromone ring are likely to confer antioxidant properties by scavenging free radicals.

-

Cytotoxic Activity: Many chromone derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[5]

Experimental Protocols for Biological Evaluation

4.1.1 In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound.[5]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.1.2 In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[4][6]

Protocol:

-

Reaction Mixture Preparation: In a test tube, mix 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Section 5: Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound is yet to be elucidated. However, based on the known activities of other chromone derivatives, several potential pathways can be hypothesized.

Potential Signaling Pathway Modulation:

Caption: A hypothetical signaling pathway illustrating potential points of intervention for an anti-inflammatory chromone.

Section 6: Future Directions and Conclusion

This compound represents a promising natural product for further investigation. Future research should focus on:

-

Comprehensive Biological Screening: A broad screening of its biological activities is warranted to identify its most potent therapeutic effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways will be crucial for its development as a therapeutic agent.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to determine its absorption, distribution, metabolism, excretion, and safety profile.

-

Synthetic Optimization: The development of an efficient and scalable synthetic route would facilitate the production of larger quantities for advanced studies and the creation of novel analogs with improved properties.

References

-

This compound datasheet - BioCrick. (n.d.). Retrieved from [Link]

-

188818-27-1[5,7-dihydroxy-2-(1-methylpropyl) chromone-8-beta-D-glucoside]. (n.d.). Acmec Biochemical. Retrieved from [Link]

- X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia. (2018). Saudi Pharmaceutical Journal, 26(7), 995-1001.

- El-Hawary, S. S., El-Tantawy, M. E., Rabeh, M. A., & Badr, W. K. (2021).

- Nascimento, M. S., & de Souza, A. D. L. (2020). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 25(22), 5368.

- Khan, I., & Ali, A. (2010). An update on natural occurrence and biological activity of chromones. Fitoterapia, 81(6), 468-490.

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0039114). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Naturally occurring chromone glycosides: Sources, bioactivities, and spectroscopic fe

- The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation. (2023). Journal of Ethnopharmacology, 303, 115939.

- Lin, Y., Zhang, C., & Zhang, M. (2009). [Chemical constituents in herbs of Polygonum jucundum].

- Synthesis of 8-C-glucosylflavones. (2006). The Journal of organic chemistry, 71(14), 5348–5351.

- Protective Effect of Syzygium jambos (L.) Leaf Extract and Its Constituents Against LPS-induced Oxidative Stress. (2023).

- Structural characterization of chromone C-glucosides in a toxic herbal remedy. (2003). Rapid communications in mass spectrometry : RCM, 17(1), 49–55.

- El-Hawary, S. S., El-Tantawy, M. E., Rabeh, M. A., & Badr, W. K. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules (Basel, Switzerland), 26(24), 7646.

- Khan, I., & Ali, A. (2010). An update on natural occurrence and biological activity of chromones. Fitoterapia, 81(6), 468-490.

- Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. (2019). Molecules, 24(23), 4281.

- Determination of flavanone glycosides in citrus fruit extracts by HPLC using an RP narrow-bore column. (2001).

- X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia. (2018). Saudi Pharmaceutical Journal, 26(7), 995-1001.

-

1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved from [Link]

- H-1 and C-13-NMR data of hydroxyflavone derivatives. (2018). Journal of the Korean Society for Applied Biological Chemistry, 61(4), 481-487.

- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

- Bioactive Natural Products Derived from Polygonum Species of Plants: Their Structures and Mechanisms of Action. (2023). Organic Chemistry: Current Research, 12(1), 1-15.

- Synthesis of Chromones and Their Applications During the Last Ten Years. (2015). International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

- Main Bioactive Components and Their Biological Activities from Natural and Processed Rhizomes of Polygonum sibiricum. (2022). Antioxidants, 11(7), 1383.

- Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. (2023). Scientific Reports, 13(1), 1-15.

- Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones. (2010). Journal of enzyme inhibition and medicinal chemistry, 25(6), 793–800.

- Chemistry, pharmacology, uses, safety studies, and clinical studies of glucosyl hesperidin: An overview. (2020). Journal of Applied Pharmaceutical Science, 10(5), 143-151.

- Chemistry, pharmacology, uses, safety studies, and clinical studies of glucosyl hesperidin: An overview. (2020). Journal of Applied Pharmaceutical Science, 10(5), 143-151.

- Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities. (2018). Pharmacognosy research, 10(1), 60–63.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Complete 1H and 13C assignments of 8-C-beta-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Chemical constituents in herbs of Polygonum jucundum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 8-C-glucosylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural characterization of chromone C-glucosides in a toxic herbal remedy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Flavonoids from the genus Polygonatum: biological activities and biosynthesis mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

This guide provides a comprehensive technical overview of the proposed biosynthetic pathway of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a significant chromone glycoside. Chromone glycosides are a class of secondary metabolites with a wide distribution in plants, fungi, and bacteria, exhibiting a range of biological activities including antiviral, anti-inflammatory, and antitumor properties.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially engineer the biosynthesis of this promising compound.

Part 1: The Biosynthetic Blueprint: A Proposed Pathway

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, beginning with the formation of the chromone core via the polyketide pathway, followed by a crucial C-glycosylation event.

Genesis of the Chromone Core: The Polyketide Pathway

The formation of the 5,7-dihydroxy-2-(1-methylpropyl)chromone aglycone is initiated by a Type III Polyketide Synthase (PKS).[5] Unlike the more common chromones which utilize acetyl-CoA as a starter unit to yield a C-2 methyl group, the biosynthesis of our target molecule necessitates a different starter molecule to introduce the 1-methylpropyl group.[1]

The Proposed Starter Unit: S-2-Methylbutanoyl-CoA

The 1-methylpropyl side chain strongly suggests the utilization of S-2-methylbutanoyl-CoA as the starter unit. This activated thioester is derived from the catabolism of the amino acid L-isoleucine through a series of enzymatic reactions catalyzed by a branched-chain amino acid aminotransferase, a branched-chain α-keto acid dehydrogenase complex, and an acyl-CoA dehydrogenase.

The core of the chromone is then assembled by the PKS through the sequential condensation of three molecules of malonyl-CoA (the extender units) with the S-2-methylbutanoyl-CoA starter unit. This series of decarboxylative Claisen condensations, followed by intramolecular cyclization and aromatization, results in the formation of the 5,7-dihydroxy-2-(1-methylpropyl)chromone aglycone.[6]

Figure 1: Proposed pathway for the biosynthesis of the chromone aglycone.

The Glycosylation Step: Attachment of the Sugar Moiety

The final and crucial step in the biosynthesis of this compound is the attachment of a glucose molecule to the C-8 position of the aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).[7] Glycosylation is a common modification of secondary metabolites in plants, often enhancing their solubility, stability, and biological activity.[8][9]

The UGT utilizes uridine diphosphate glucose (UDP-glucose) as the activated sugar donor, transferring the glucose moiety to the C-8 position of the chromone ring, resulting in the final product. C-glycosylation, where the sugar is attached directly to a carbon atom of the aglycone, is a notable feature, as it forms a more stable bond compared to O-glycosylation.[7]

Figure 2: The final C-glycosylation step in the biosynthesis.

Part 2: Experimental Validation and Methodologies

The validation of this proposed biosynthetic pathway requires a series of well-designed experiments to identify and characterize the involved enzymes and intermediates.

Identification and Characterization of the Type III Polyketide Synthase

Experimental Rationale: The central hypothesis is that a specific Type III PKS utilizes S-2-methylbutanoyl-CoA as a starter unit. To validate this, the candidate PKS gene needs to be identified from the source organism, expressed heterologously, and its enzymatic activity confirmed.

Step-by-Step Protocol:

-

Gene Identification:

-

Perform a transcriptome analysis of the source organism to identify candidate Type III PKS genes.

-

Use degenerate PCR primers designed from conserved regions of known PKS genes to amplify potential homologs.

-

Utilize bioinformatics tools to analyze the candidate gene sequences for characteristic PKS domains.

-

-

Heterologous Expression:

-

Clone the full-length candidate PKS gene into an appropriate expression vector (e.g., pET series for E. coli).

-

Transform the expression vector into a suitable host strain (E. coli BL21(DE3) is common).

-

Induce protein expression with IPTG and purify the recombinant PKS protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified PKS enzyme, the proposed starter unit (S-2-methylbutanoyl-CoA), the extender unit (malonyl-CoA), and necessary cofactors in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by HPLC and LC-MS to identify the formation of 5,7-dihydroxy-2-(1-methylpropyl)chromone.

-

Table 1: Quantitative Parameters for PKS Characterization

| Parameter | Description | Typical Range |

| Km (S-2-methylbutanoyl-CoA) | Michaelis constant for the starter unit. | 10 - 100 µM |

| Km (Malonyl-CoA) | Michaelis constant for the extender unit. | 20 - 200 µM |

| kcat | Catalytic constant (turnover number). | 0.1 - 10 s-1 |

| pH Optimum | The pH at which the enzyme exhibits maximum activity. | 6.5 - 8.0 |

| Temperature Optimum | The temperature at which the enzyme exhibits maximum activity. | 25 - 40 °C |

Identification and Characterization of the C-8 Glycosyltransferase

Experimental Rationale: The final step is catalyzed by a UGT specific for the C-8 position of the chromone aglycone. Similar to the PKS, the candidate UGT gene must be identified, expressed, and its activity verified.

Step-by-Step Protocol:

-

Gene Identification:

-

Search the transcriptome of the source organism for genes belonging to the UGT superfamily.

-

Prioritize candidates that show co-expression with the identified PKS gene.

-

Analyze the protein sequences for conserved motifs characteristic of UGTs.

-

-

Heterologous Expression and Purification:

-

Follow a similar cloning, expression, and purification strategy as described for the PKS.

-

-

Enzyme Assays:

-

Set up a reaction containing the purified UGT, the aglycone substrate (5,7-dihydroxy-2-(1-methylpropyl)chromone), the sugar donor (UDP-glucose), and buffer.

-

Incubate and then analyze the reaction products by HPLC and LC-MS, looking for the mass corresponding to the glucosylated chromone.

-

Confirm the structure of the product as this compound using NMR spectroscopy.[10][11][12][13][14]

-

Table 2: Quantitative Parameters for UGT Characterization

| Parameter | Description | Typical Range |

| Km (Aglycone) | Michaelis constant for the chromone substrate. | 5 - 150 µM |

| Km (UDP-Glucose) | Michaelis constant for the sugar donor. | 50 - 500 µM |

| kcat | Catalytic constant (turnover number). | 0.01 - 5 s-1 |

| pH Optimum | The pH at which the enzyme exhibits maximum activity. | 7.0 - 9.0 |

| Temperature Optimum | The temperature at which the enzyme exhibits maximum activity. | 30 - 50 °C |

Part 3: Broader Implications and Future Directions

A thorough understanding of the biosynthesis of this compound opens up exciting possibilities for metabolic engineering and synthetic biology. By expressing the identified PKS and UGT genes in a microbial host such as E. coli or Saccharomyces cerevisiae, it is feasible to develop a platform for the sustainable and scalable production of this and other valuable chromone glycosides.[15] Further research could also focus on engineering the substrate specificity of the PKS and UGT to generate novel chromone derivatives with potentially enhanced therapeutic properties.

References

-

Amen, Y., Elsbaey, M., Othman, A., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7646. Available from: [Link]

-

Amen, Y., Elsbaey, M., Othman, A., et al. (2021). Naturally occurring chromone glycosides: Sources, bioactivities, and spectroscopic features. Molecules, 26(24). Available from: [Link]

-

Zou, L., et al. (2025). Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. Nature Communications, 16(1), 1-14. Available from: [Link]

-

Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. ResearchGate. Available from: [Link]

-

Li, Y., et al. (2023). Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. International Journal of Molecular Sciences, 24(15), 12267. Available from: [Link]

-

Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Semantic Scholar. Available from: [Link]

-

Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. PubMed. Available from: [Link]

-

Zou, L., et al. (2025). Biosynthesis of furochromone skeleton Functional characterization of... ResearchGate. Available from: [Link]

-

Abe, I., et al. (2005). A Plant Type III Polyketide Synthase that Produces Pentaketide Chromone. Journal of the American Chemical Society, 127(5), 1362-1363. Available from: [Link]

-

Wang, Y., et al. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Plant Science, 13, 1048539. Available from: [Link]

-

Zhang, Y., et al. (2022). Discovery and characterization of four glycosyltransferases involved in anthraquinone glycoside biosynthesis in Rubia yunnanensis. Organic Chemistry Frontiers, 9(12), 3333-3342. Available from: [Link]

-

Wang, Y., et al. (2025). CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6‐Hydroxy‐2‐(2‐Phenylethyl)chromone in Aquilaria sinensis. ResearchGate. Available from: [Link]

-

Wanibuchi, K., et al. (2020). How structural subtleties lead to molecular diversity for the type III polyketide synthases. The FEBS Journal, 287(8), 1535-1557. Available from: [Link]

-

Wikipedia. (n.d.). Polyketide synthase. Retrieved from: [Link]

-

Li, L., et al. (2023). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 8(3), 392-404. Available from: [Link]

-

Wlodek, A., et al. (2017). Steps towards the synthetic biology of polyketide biosynthesis. Biochemical Society Transactions, 45(1), 71-80. Available from: [Link]

-

Garcia-Lafuente, A., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences, 24(13), 10927. Available from: [Link]

-

Ammar, S., et al. (2009). Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia. Molecules, 14(10), 4058-4065. Available from: [Link]

-

Mayer, H., et al. (1965). THE SELECTIVITY OF BIOSYNTHESIS OF GLUCOSYL COMPOUNDS AS ILLUSTRATED BY AN E. COLI MUTANT DEFECTIVE IN UDPG SYNTHETASE. Proceedings of the National Academy of Sciences of the United States of America, 53(2), 459-466. Available from: [Link]

-

Sharon, A., et al. (1992). Isolation, Purification, and Identification of 2-(p-Hydroxyphenoxy)-5,7-Dihydroxychromone: A Fungal-Induced Phytoalexin from Cassia obtusifolia. Plant Physiology, 98(1), 303-308. Available from: [Link]

-

Ali, M., et al. (2025). Isolation and structure elucidation of a new linoleiyl glycoside and flavones from the stem bark of Morus alba L. ResearchGate. Available from: [Link]

-

Alov, P., et al. (2010). Isolation and structure elucidation of 5'-O-beta-D-glucopyranosyl-dihydroascorbigen from Cardamine diphylla rhizome. Natural Product Communications, 5(10), 1581-1582. Available from: [Link]

-

Lee, J., et al. (2024). Isolation and Structural Elucidation of Functional Components in Coix larcryma-jobi var. ma-yuen. Korean Journal of Pharmacognosy, 55(3), 127-133. Available from: [Link]

-

KEGG. (n.d.). Biosynthesis of various nucleotide sugars - Chromobacterium haemolyticum. Retrieved from: [Link]

Sources

- 1. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 6. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of four glycosyltransferases involved in anthraquinone glycoside biosynthesis in Rubia yunnanensis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds [mdpi.com]

- 10. Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, Purification, and Identification of 2-(p-Hydroxyphenoxy)-5, 7-Dihydroxychromone: A Fungal-Induced Phytoalexin from Cassia obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and structure elucidation of 5'-O-beta-D-glucopyranosyl-dihydroascorbigen from Cardamine diphylla rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. snu.elsevierpure.com [snu.elsevierpure.com]

- 15. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

An In-depth Technical Guide to 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone: Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Chromone of Interest

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a C-glycosidic chromone, has emerged as a molecule of interest within the expansive field of natural product chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature and commercial sources. While this compound is structurally intriguing, it is important to note that detailed biological activity and mechanistic studies are still in their nascent stages. This document aims to consolidate the current knowledge base to facilitate further research and exploration of its potential applications.

Chemical Identity and Structural Elucidation

1.1. Nomenclature and Identification

-

Systematic Name: 2-(1-methylpropyl)-5,7-dihydroxy-8-(β-D-glucopyranosyl)-4H-chromen-4-one

-

Molecular Formula: C₁₉H₂₄O₉[1]

-

Molecular Weight: 396.39 g/mol [1]

1.2. Structural Framework

The molecule consists of a chromone backbone, specifically a 5,7-dihydroxy-4H-chromen-4-one core. A 1-methylpropyl (sec-butyl) group is attached at the C-2 position, and a β-D-glucopyranosyl moiety is C-glycosidically linked at the C-8 position.

Physicochemical Properties: A Summary

Quantitative experimental data on the physicochemical properties of this compound remains limited in peer-reviewed literature. The following table summarizes the available information, primarily from commercial suppliers.

| Property | Value/Information | Source |

| Physical Description | Powder | BioCrick |

| Purity | >97% or >98% | Sigma-Aldrich, BioCrick |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | ChemFaces |

| Storage | Store at 0-8 °C in a sealed, cool, and dry condition. | Sigma-Aldrich, BioCrick |

Note: The lack of experimentally determined melting point, boiling point, and pKa values in accessible literature highlights a significant gap in the comprehensive characterization of this compound.

Spectroscopic Data for Structural Confirmation

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum is available for 5,7-DIHYDROXY-2-(1-METHYLPROPYL)-CHROMONE-8-BETA-D-GLUCOPYRANOSIDE, which is invaluable for confirming the carbon framework of the molecule.[3] The chemical shifts in the ¹³C NMR spectrum would correspond to the carbon atoms in the chromone ring, the 1-methylpropyl group, and the glucosyl moiety.

3.2. Further Spectroscopic Characterization

A comprehensive structural elucidation would typically involve a suite of spectroscopic techniques:

-

¹H NMR: To determine the proton environment and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the chromone core.

Natural Occurrence and Isolation

4.1. Source

This compound has been reported to be isolated from the herbs of Polygonum jucundum.[4] The genus Polygonum is known for producing a rich diversity of secondary metabolites, including flavonoids and chromones.

A structurally identical or highly similar compound, 5,7-Dihydroxy-2-(1-methylpropyl) chromone-8-β-D-glucoside, has been isolated from the aerial parts of Hypericum japonicum and the bark of Eucalyptus grandis, Eucalyptus urograndi, and Eucalyptus maidenii.[5]

4.2. General Isolation Protocol

While a specific, detailed protocol for the isolation of this compound from Polygonum jucundum is not available in the searched literature, a general methodology for isolating chromone glycosides from plant material can be outlined. The causality behind these steps is to progressively remove interfering substances and enrich the target compound based on its polarity and other physicochemical properties.

Biological Activity and Future Directions

The biological activities of the broader class of chromone glycosides are well-documented and include anti-inflammatory, antiviral, antitumor, and antimicrobial effects.[5] However, for this compound specifically, the available information is limited and somewhat contradictory.

A comprehensive review of naturally occurring chromone glycosides reports "No reported biological activity" for the structurally similar compound isolated from Hypericum japonicum and Eucalyptus species.[5]

Conversely, studies on the extracts of Polygonum jucundum have demonstrated anti-inflammatory properties.[6][7][8] These activities are attributed to the suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production.[6] However, the specific compounds identified as responsible for these effects in the cited study were two new sesquiterpenoids and five known flavonoids, with no mention of this compound.[6]

This discrepancy underscores the need for further research to:

-

Isolate and definitively characterize this compound from Polygonum jucundum and confirm its structure.

-

Conduct comprehensive biological screening of the purified compound to determine its specific activities.

-

Investigate the mechanism of action for any observed biological effects, including potential interactions with cellular signaling pathways.

The following diagram illustrates a potential signaling pathway that is often implicated in inflammation and could be a relevant area of investigation for this compound, should it exhibit anti-inflammatory properties.

Conclusion and Outlook

This compound represents a structurally defined natural product with a need for more in-depth scientific investigation. While its basic chemical identity is established, a significant portion of its physicochemical and biological profile remains to be elucidated through rigorous experimental work. This technical guide serves as a foundational resource for researchers, highlighting both what is known and the critical knowledge gaps that present opportunities for future studies. The potential for this molecule, given the broad bioactivities of chromone glycosides, warrants its further exploration in the realms of medicinal chemistry and drug discovery.

References

-

Journal of Medicinal Plants Research. (n.d.). Anti-inflammatory activities of ethyl acetate extract of Polygonum jucundum and its phytochemical study. Retrieved from [Link]

-

Salehi, B., et al. (2021). The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2012). Anti-inflammatory activities of ethyl acetate extract of Polygonum jucundum and its phytochemical study. Retrieved from [Link]

-

Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. National Institutes of Health. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,7-DIHYDROXY-2-(1-METHYLPROPYL)-CHROMONE-8-BETA-D-GLUCOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 188818-27-1[5,7-dihydroxy-2-(1-methylpropyl) chromone-8-beta-D-glucoside]. Retrieved from [Link]

-

MDPI. (2014). Hypericum japonicum Thunb. ex Murray: Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics of an Important Herbal Medicine. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Hypericum japonicum Thunb. ex Murray: Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics of an Important Herbal Medicine. Retrieved from [Link]

-

MDPI. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Retrieved from [Link]

-

Academic Journals. (2011). Variation in antibacterial activity and phenolic content of Hypericum scabrum L. populations. Retrieved from [Link]

-

MDPI. (2010). Isolation and Characterization of Phenolic Compounds from the Leaves of Salix matsudana. Retrieved from [Link]

-

National Institutes of Health. (2017). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

-

AMiner. (n.d.). Anti-inflammatory Activities of Ethyl Acetate Extract of Polygonum Jucundum and Its Phytochemical Study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl beta-D-glucopyranoside. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 7-O-Beta-D-Glucopyranoside. Retrieved from [Link]

-

Universiti Sains Malaysia. (n.d.). Antioxidative and anti-inflammatory activities of Polygonum minus: a review of literature. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5'-O-beta-D-Glucosylpyridoxine. Retrieved from [Link]

-

MDPI. (2012). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Retrieved from [Link]

-

National Institutes of Health. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. Retrieved from [Link]

-

National Institutes of Health. (2005). Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans. Retrieved from [Link]

Sources

- 1. 188818-27-1[5,7-dihydroxy-2-(1-methylpropyl) chromone-8-beta-D-glucoside]- Acmec Biochemical [acmec.com.cn]

- 2. This compound | 188818-27-1 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | CAS:188818-27-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Multi-Spectroscopic Approach to the Structure Elucidation of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The structural elucidation of novel or known natural products is the foundational step in drug discovery and development, demanding a rigorous, multi-faceted analytical approach. This guide provides a detailed walkthrough of the structure determination of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a C-glycosidic chromone found in medicinal plants like Polygonum jucundum.[1][2] As a Senior Application Scientist, this paper moves beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a synergistic application of chromatographic and spectroscopic techniques provides a self-validating system for unambiguous structure confirmation. We will explore the logical progression from isolation to the definitive assignment of constitution and connectivity using High-Resolution Mass Spectrometry (HRMS), tandem MS (MS/MS), UV-Vis and IR spectroscopy, and a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.

Introduction: The Chromone Glycoside Family

Chromone glycosides are a significant class of secondary metabolites widely distributed in plants, fungi, and bacteria.[3][4][5] Their core structure, a benzo-γ-pyrone skeleton, can be extensively decorated with various substituents and glycosidic linkages, leading to a vast diversity of compounds.[3][6] Many of these molecules exhibit potent biological activities, including anti-inflammatory, antiviral, and antitumor properties, making them attractive leads for pharmaceutical development.[3][4][7]

The target of this guide, this compound (CAS 188818-27-1), is a C-glycoside, meaning the sugar moiety is attached directly to the chromone core via a stable carbon-carbon bond. This linkage presents unique challenges and requires specific analytical strategies compared to the more common and labile O-glycosides.

The Elucidation Workflow: A Strategic Overview

A successful structure elucidation is not a linear process but an iterative cycle of hypothesis and confirmation. Each analytical technique provides a unique piece of the puzzle, and the true power lies in their orthogonal—or complementary—nature. The overall workflow is designed to systematically deconstruct the molecule, from its elemental composition to its intricate 3D arrangement.

Figure 1: A strategic workflow for natural product structure elucidation.

Part I: Isolation and Purification Protocol

The prerequisite for any structure elucidation is obtaining the compound in high purity. Glycosides, being polar molecules, require a specific strategy to separate them from a complex plant matrix.

Rationale: The choice of solvents and chromatographic phases is dictated by the polarity of the target molecule. A gradient elution from non-polar to polar solvents is used to sequentially elute compounds of increasing polarity.

Step-by-Step Methodology:

-

Extraction: The dried, powdered plant material (e.g., aerial parts of P. jucundum) is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove lipids and less polar compounds. The target glycosides typically remain in the aqueous or ethyl acetate fractions.

-

Column Chromatography: The polar fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing the target compound are pooled and purified to homogeneity using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) with a methanol/water gradient. This final step is crucial for obtaining a sample of >95% purity, suitable for spectroscopic analysis.[8]

Part II: Foundational Spectroscopic Analysis

This initial phase provides low-resolution but critical information about the compound's chemical class and the functional groups it contains.

A. UV-Visible Spectroscopy

Protocol: The pure compound is dissolved in methanol and its absorbance is measured from 200-400 nm.

Rationale & Expected Data: UV-Vis spectroscopy is highly effective for identifying conjugated systems and chromophores.[9][10] Chromones characteristically display two or three major absorption bands. For a 5,7-dihydroxychromone, typical absorption maxima (λmax) are expected around 250, 260, and 300 nm, confirming the presence of the benzo-γ-pyrone core.

B. Infrared (IR) Spectroscopy

Protocol: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

Rationale & Expected Data: IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a fingerprint of the functional groups present.[11][12]

-

~3400 cm⁻¹ (broad): Strong O-H stretching, indicative of multiple hydroxyl groups from both the sugar and the chromone core.

-

~1650 cm⁻¹ (strong): C=O stretching of the γ-pyrone carbonyl group.

-

~1620, 1580 cm⁻¹: C=C stretching vibrations from the aromatic ring.

-

~1100-1000 cm⁻¹: C-O stretching, characteristic of the glycosidic bonds within the sugar moiety.

Part III: Mass Spectrometry - Defining the Molecular Blueprint

Mass spectrometry is indispensable for determining the elemental composition and key structural fragments of the molecule.

A. High-Resolution Mass Spectrometry (HR-ESI-MS)

Protocol: The sample is analyzed via electrospray ionization (ESI) on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Rationale & Expected Data: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.[13]

-

Observed Ion: [M-H]⁻ at m/z 411.1391 (negative ion mode).

-

Calculation: This mass corresponds to a molecular formula of C₁₉H₂₄O₉ (calculated for C₁₉H₂₃O₉: 411.1396). The sub-ppm mass error provides high confidence in this assignment. This step is a critical self-validation point for all subsequent NMR data interpretation.

B. Tandem Mass Spectrometry (MS/MS)

Protocol: The molecular ion (e.g., m/z 411) is isolated and subjected to Collision-Induced Dissociation (CID) to generate fragment ions.

Rationale & Expected Data: The fragmentation pattern of glycosides is highly diagnostic. O-glycosides readily cleave at the glycosidic bond, resulting in the loss of the entire sugar unit (e.g., a 162 Da loss for a hexose). C-glycosides, however, are much more stable and fragment via cross-ring cleavages of the sugar.[14] The observation of fragments corresponding to losses of 90 Da and 120 Da from the parent ion is characteristic of a C-linked hexose, providing strong evidence against an O-glycosidic linkage.

Part IV: NMR Spectroscopy - The Definitive Structure

NMR is the most powerful tool for the de novo structure elucidation of organic molecules, providing definitive proof of atomic connectivity.[15][16] A suite of experiments is required to solve the puzzle.

A. 1D NMR: ¹H and ¹³C Spectra

Protocol: Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) on a high-field NMR spectrometer (≥500 MHz).

Rationale & Interpretation:

-

¹H NMR: Provides information on the number and type of protons, their electronic environment, and their coupling (connectivity) to neighboring protons.

-

Aromatic Region: A single proton singlet at ~δ 6.2 ppm is characteristic of H-6 in a 5,7,8-trisubstituted A-ring of the chromone.

-

Olefinic Region: A singlet at ~δ 6.1 ppm corresponds to H-3 of the chromone ring.

-

Aliphatic Region: Complex multiplets between δ 0.8 and 2.5 ppm represent the 1-methylpropyl (sec-butyl) group.

-

Sugar Region: A cluster of signals between δ 3.0 and 4.5 ppm, including a characteristic anomeric proton doublet at ~δ 4.6 ppm, confirms the glucosyl unit.

-

-

¹³C NMR: Shows all unique carbon atoms in the molecule.

-

Carbonyl: A signal at ~δ 182 ppm is the C-4 carbonyl.

-